molecular formula C11H9NO4 B14873520 3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde

3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde

Cat. No.: B14873520
M. Wt: 219.19 g/mol
InChI Key: MRERTLOUNAVSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of three hydroxyl groups at positions 3, 6, and 7, a methyl group at position 1, and an aldehyde group at position 4 on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde, demethylation can be performed to introduce the hydroxyl groups at positions 6 and 7 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.

Major Products Formed

    Oxidation: 3,6,7-Trihydroxy-1-methylisoquinoline-4-carboxylic acid.

    Reduction: 3,6,7-Trihydroxy-1-methylisoquinoline-4-methanol.

    Substitution: Various esters or ethers depending on the reagents used.

Scientific Research Applications

3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,7-Trihydroxy-1-methylisoquinoline-4-carbaldehyde is unique due to the presence of three hydroxyl groups and an aldehyde group on the isoquinoline ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

6,7-dihydroxy-1-methyl-3-oxo-2H-isoquinoline-4-carbaldehyde

InChI

InChI=1S/C11H9NO4/c1-5-6-2-9(14)10(15)3-7(6)8(4-13)11(16)12-5/h2-4,14-15H,1H3,(H,12,16)

InChI Key

MRERTLOUNAVSMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C(=O)N1)C=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.